Cas no 2094443-00-0 (2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide)
![2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide structure](https://www.kuujia.com/scimg/cas/2094443-00-0x500.png)
2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Z1981558688
- AKOS033712670
- EN300-26686643
- 2094443-00-0
- 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide
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- Inchi: 1S/C18H19F3N2O3/c1-12(24)13-6-5-7-14(18(19,20)21)16(13)26-10-15(25)23-17(11-22)8-3-2-4-9-17/h5-7H,2-4,8-10H2,1H3,(H,23,25)
- InChI Key: CCEBKOGXOUFWAL-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C(C)=O)C=1OCC(NC1(C#N)CCCCC1)=O)(F)F
Computed Properties
- Exact Mass: 368.13477696g/mol
- Monoisotopic Mass: 368.13477696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.2Ų
- XLogP3: 3.2
2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686643-0.05g |
2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide |
2094443-00-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide Related Literature
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
Additional information on 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide
Comprehensive Overview of 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide (CAS No. 2094443-00-0)
The compound 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide (CAS No. 2094443-00-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This acetamide derivative incorporates a trifluoromethyl group, a cyanocyclohexyl moiety, and an acetylphenoxy segment, making it a versatile candidate for drug discovery and material science. Its molecular complexity and functional groups align with modern trends in small-molecule therapeutics and precision agriculture, addressing current demands for targeted and sustainable solutions.
In recent years, the scientific community has shown growing interest in trifluoromethylated compounds due to their enhanced metabolic stability and bioavailability. The presence of the CF3 group in 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide contributes to its lipophilicity, a critical factor in drug design for improved membrane permeability. Researchers exploring kinase inhibitors or G-protein-coupled receptor (GPCR) modulators often prioritize such scaffolds, as evidenced by the surge in publications and patents related to fluorinated acetamides. This compound’s cyanocyclohexyl component further diversifies its reactivity, enabling potential applications in covalent drug discovery—a hot topic in oncology and immunology.
From a synthetic chemistry perspective, 2094443-00-0 exemplifies the convergence of multicomponent reactions and late-stage functionalization strategies. Its preparation likely involves phenolic ether formation followed by amide coupling, techniques widely discussed in green chemistry forums. The compound’s structure-activity relationship (SAR) profile is of particular interest to medicinal chemists investigating allosteric modulation or protein-protein interaction inhibitors. Notably, its electron-withdrawing and steric effects could influence binding affinity—a recurring theme in computational chemistry studies and AI-driven molecular docking simulations.
The agrochemical sector also benefits from derivatives like 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide, where trifluoromethyl groups are known to enhance pesticidal activity. With increasing global focus on sustainable crop protection, this compound’s potential as a herbicide adjuvant or fungicide synergist aligns with searches for low-environmental-impact agrochemicals. Its cyanocyclohexyl segment may contribute to systemic transport in plants—a feature frequently queried in plant systemic movement research databases.
Analytical characterization of CAS No. 2094443-00-0 typically employs advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, reflecting industry standards for high-purity intermediates. The compound’s chromatographic behavior and fragmentation patterns are valuable data points for laboratories developing QC/QA protocols—a subject with rising search volume in pharmaceutical manufacturing circles. Furthermore, its stability under various pH conditions (pH-dependent degradation) is relevant to formulation scientists optimizing oral bioavailability or topical delivery systems.
In material science, the acetamide core and aromatic trifluoromethyl unit in this compound suggest possible utility in polymeric additives or liquid crystal formulations. The cyanocyclohexyl group could participate in click chemistry applications, a trending topic in nanomaterial functionalization. Such interdisciplinary potential makes CAS No. 2094443-00-0 a recurring keyword in cross-disciplinary research papers and grant proposals.
Regulatory and safety assessments of 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide must consider its nitrile group handling—a frequently searched subtopic in laboratory safety guidelines. While not classified as hazardous under standard protocols, proper PPE (Personal Protective Equipment) and fume hood usage are recommended during manipulation, as emphasized in chemical hygiene plans worldwide. These precautions align with broader industry movements toward responsible chemical management and green lab initiatives.
The commercial availability of 2094443-00-0 through specialty chemical suppliers caters to the growing demand for custom synthesis building blocks. Procurement trends indicate increased interest from contract research organizations (CROs) and academic screening libraries, particularly for fragment-based drug discovery campaigns. Its pricing and bulk synthesis scalability are common queries among process chemistry professionals, reflecting the compound’s transition from research-scale to potential preclinical development applications.
Future research directions for this compound may explore its catalytic applications (e.g., as a ligand in transition-metal catalysis) or its role in bioorthogonal chemistry—two rapidly evolving fields with high search engine activity. The intersection of its fluorine chemistry and nitrile reactivity could unlock novel suFEx click chemistry applications, a cutting-edge area in chemical biology. Such possibilities position 2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide as a compound with enduring relevance across scientific disciplines.
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